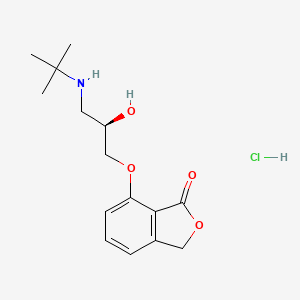

Afurolol hydrochloride, (R)-

Description

Significance of (R)-Afurolol Hydrochloride within Beta-Adrenergic Ligand Research

Afurolol (B1664411) is recognized as a non-selective beta-adrenergic blocker. The significance of the (R)-enantiomer, (R)-Afurolol Hydrochloride, lies in it being the pharmacologically active form of the molecule. vulcanchem.com This stereospecificity makes it a valuable tool for researchers in cardiovascular science. By studying a single, active enantiomer, scientists can investigate the precise molecular interactions with beta-adrenergic receptors without the confounding effects of a less active or inactive counterpart, which is present in a racemic mixture. This allows for a clearer understanding of receptor binding and functional response.

The compound's structure features an isobenzofuranone core connected to a 2-hydroxy-3-(tert-butylamino)propoxy side chain. vulcanchem.com This specific arrangement, particularly the (R)-configuration at the chiral center on the propanolamine (B44665) side chain, is crucial for its high-affinity binding to the β-adrenergic receptor's binding pocket. vulcanchem.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride | nih.gov |

| Molecular Formula | C15H22ClNO4 | nih.gov |

| Molecular Weight | 315.79 g/mol | nih.gov |

| Parent Compound | Afurolol, (R)- | nih.gov |

Historical Context of its Chemical Class and Early Research Methodologies

The journey to understanding compounds like (R)-Afurolol Hydrochloride began with foundational discoveries in pharmacology. In 1948, Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he named α- and β-adrenoceptors, based on their different responses to catecholamine drugs. wikipedia.orgrevespcardiol.org This groundbreaking concept laid the groundwork for the development of drugs that could selectively target these receptors.

Sir James Black, inspired by Ahlquist's work, sought to create a compound that could block the effects of catecholamines on the heart to treat angina pectoris. wikipedia.orgnih.gov This led to the discovery of the first beta-antagonist, dichloroisoproterenol, in the 1950s. wikipedia.org While not clinically useful, it paved the way for pronethalol in 1962 and, more significantly, propranolol (B1214883) in 1964. wikipedia.org Propranolol was the first clinically successful beta-blocker and belongs to the aryloxypropanolamine class, the same chemical family as Afurolol. wikipedia.orgresearchgate.net Most beta-blockers in clinical use today are aryloxypropanolamines, which are characterized by an aryloxy group linked to a propanolamine side chain. wikipedia.orgresearchgate.net

Early research methodologies to study these compounds included:

Competitive Radioligand Binding Assays: These assays were crucial for determining the affinity of a new ligand for a receptor. They involve using a radiolabeled ligand with known high affinity for the receptor and measuring how effectively a new, unlabeled compound (like Afurolol) competes with it for binding sites. nih.gov

Functional Assays: To understand the effect of ligand binding, researchers measured downstream cellular responses. For beta-receptors, this often involved quantifying the activity of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP) upon receptor activation. revespcardiol.orgnih.gov

| Year | Discovery/Event | Significance | Source |

|---|---|---|---|

| 1948 | Ahlquist proposes α- and β-adrenoceptors | Provided the theoretical basis for selective adrenergic drugs. | wikipedia.orgrevespcardiol.org |

| 1950s | Discovery of Dichloroisoproterenol (DCI) | First compound identified as a β-antagonist. | wikipedia.org |

| 1962 | Introduction of Pronethalol | An early clinical beta-blocker candidate. | wikipedia.org |

| 1964 | Launch of Propranolol | First highly successful beta-blocker, establishing the aryloxypropanolamine class. | wikipedia.orgrevespcardiol.org |

Fundamental Importance of Stereochemistry in Beta-Adrenergic Receptor Ligands

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between drugs and their biological targets. wikipedia.orgmhmedical.com Beta-adrenergic receptors, like many receptors and enzymes, are chiral and exhibit a high degree of stereoselectivity when binding ligands. nih.govpnas.orgnih.gov This means the receptor can distinguish between enantiomers—mirror-image isomers of a chiral drug.

For the aryloxypropanolamine class of beta-blockers, the molecule typically contains at least one chiral center located at the carbon atom bearing the hydroxyl group on the propanolamine side chain. researchgate.netnih.gov This gives rise to (R)- and (S)-enantiomers. The pharmacological activity, particularly beta-blocking potency, often resides almost exclusively in one of the enantiomers, known as the eutomer. nih.gov The other, less active enantiomer is termed the distomer. nih.gov

This difference in activity is due to the specific three-dimensional fit required for optimal interaction with the receptor's binding site. Key interactions, such as hydrogen bonding with serine residues and hydrophobic interactions, are highly dependent on the correct spatial orientation of the ligand's functional groups. vulcanchem.complos.org For most aryloxypropanolamine beta-blockers, such as propranolol and metoprolol, the (S)-enantiomer is the more potent beta-blocker. nih.govmdpi.com In some studies, the (S)-enantiomer has been found to be up to 100 to 310 times more potent than its (R)-counterpart. nih.govnih.gov The case of (R)-Afurolol being the active enantiomer highlights the unique structural determinants that can influence this stereochemical preference. vulcanchem.com

Enantiomers can differ not only in their primary pharmacological activity (pharmacodynamics) but also in their absorption, distribution, metabolism, and excretion (pharmacokinetics). nih.govfda.gov Studying a single enantiomer like (R)-Afurolol Hydrochloride allows for a more precise characterization of its pharmacological and pharmacokinetic profile, which is essential for detailed research. fda.gov

| Compound | Enantiomer | Relative Potency/Activity | Source |

|---|---|---|---|

| Propranolol | (S)-propranolol | The active beta-blocker. | fda.gov |

| (R)-propranolol | Inactive as a beta-blocker. | fda.gov | |

| Sotalol | (l)-sotalol | Acts as a beta-blocker. | fda.gov |

| (d)-sotalol | Acts as a type 3 antiarrhythmic. | fda.gov | |

| Fluoronaphthyloxy- propanolamines | (S)-enantiomer | Up to 310 times more potent than the (R)-enantiomer. | nih.gov |

| (R)-enantiomer | Significantly less potent. | nih.gov | |

| Albuterol | (R)-enantiomer (Levalbuterol) | 68-fold greater potency at the β2-receptor. | nih.gov |

| (S)-enantiomer | Significantly less potent. | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

91853-76-8 |

|---|---|

Molecular Formula |

C15H22ClNO4 |

Molecular Weight |

315.79 |

IUPAC Name |

1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride, (R)- |

InChI |

1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H/t11-;/m1./s1 |

InChI Key |

KTIQCDLYPPAYBF-RFVHGSKJSA-N |

SMILES |

CC(C)(C)NC[C@H](COc1cccc2c1C(=O)OC2)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R)-Afurolol hydrochloride, Afurolol hydrochloride, (R)- |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Control in R Afurolol Hydrochloride Research

Importance of Enantiomeric Purity in Pharmacological Research

The use of single-enantiomer drugs, such as (R)-Afurolol hydrochloride, is increasingly favored over racemic mixtures (a 1:1 mixture of both enantiomers). numberanalytics.comvulcanchem.com This preference is driven by the potential for improved therapeutic outcomes, including more selective pharmacological profiles, better therapeutic indices, and simpler pharmacokinetics. mdpi.comresearchgate.net

Enantioselective Differences in Biological Activity

Enantiomers of a chiral drug can interact differently with biological targets like enzymes and receptors, which are themselves chiral. nih.gov This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for adverse effects (the distomer). researchgate.net For instance, in the case of the antibacterial agent ofloxacin (B1677185), the (S)-isomer exhibits antibacterial activity up to 100 times greater than its (R)-isomer due to its stronger inhibitory effect on the target enzyme, DNA gyrase. nih.gov Similarly, for many beta-blockers, a class of drugs to which afurolol (B1664411) belongs, the (S)-enantiomer often shows significantly higher beta-blocking activity than the (R)-enantiomer. nih.gov Therefore, isolating and administering the more potent enantiomer can lead to a more effective and targeted therapeutic action.

Implications for Mechanistic Studies

Understanding the stereochemistry of a drug is crucial for elucidating its mechanism of action. numberanalytics.com Studying the individual enantiomers allows researchers to pinpoint which stereochemical configuration is responsible for the desired therapeutic effect and how it interacts with its biological target. nih.gov For example, studies on ofloxacin enantiomers revealed that the more active (S)-isomer binds more effectively to the DNA-DNA gyrase complex, providing insight into the drug's bactericidal mechanism. nih.gov Investigating the stereospecific interactions of (R)-Afurolol hydrochloride can similarly provide a clearer understanding of its pharmacological profile and guide the development of more effective and safer drugs.

Methodologies for Enantiomeric Resolution of Afurolol Hydrochloride Precursors

Given the importance of enantiomeric purity, several methods have been developed to separate enantiomers from a racemic mixture, a process known as chiral resolution. mdpi.com These techniques are essential for producing single-enantiomer drugs like (R)-Afurolol hydrochloride.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. nih.gov In this method, an enzyme selectively catalyzes a reaction in one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, lipases and esterases are commonly used to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the resulting alcohol and the unreacted ester. nih.govunipd.it This approach is valued for being an environmentally benign method. nih.gov

The efficiency of enzymatic resolution can be high, with some enzymes showing a strong preference for one enantiomer over the other. For instance, specific variants of the enzyme phosphotriesterase have been shown to have a 165-fold preference for the R-isomer and a 1400-fold preference for the S-isomer of a chiral phosphoramidate (B1195095) precursor, enabling the isolation of diastereomerically pure products. nih.gov

Chiral Chromatography Techniques for Enantiomer Separation

Chiral chromatography is a widely used and highly effective method for separating enantiomers. nih.govsygnaturediscovery.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.comchromatographyonline.com High-performance liquid chromatography (HPLC) is a particularly prominent technique for chiral separations in the pharmaceutical industry. nih.govnih.gov

The development of various CSPs has been a major focus of research, enabling the separation of a wide range of chiral compounds. chromatographyonline.com Supercritical fluid chromatography (SFC) is another chromatographic technique applied to the enantioseparation of beta-blockers. nih.gov

Table 1: Comparison of Chiral Chromatography Techniques

| Technique | Principle | Common Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers in a liquid mobile phase, leading to differential retention times. sygnaturediscovery.comchiralpedia.com | Widely used for the analysis and purification of a broad range of chiral drugs, including beta-blockers. nih.govnih.gov |

| Gas Chromatography (GC) | Separates volatile enantiomers based on their interactions with a chiral stationary phase in a gaseous mobile phase. chiralpedia.com | Analysis of volatile chiral compounds. |

| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase, often offering faster separations and reduced solvent consumption compared to HPLC. sygnaturediscovery.comnih.gov | Enantioseparation of beta-blockers and other pharmaceuticals. nih.gov |

| Capillary Electrophoresis (CE) | Separates enantiomers based on their differential migration in an electric field within a capillary, often with the use of a chiral selector added to the buffer. nih.govsygnaturediscovery.com | Analysis of chiral drugs with high separation efficiency and rapid analysis times. nih.gov |

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and widely applied method for chiral resolution, particularly for compounds that can form salts. wikipedia.orgardena.com This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. advanceseng.com Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.orgresearchgate.net

For example, racemic albuterol has been successfully resolved by forming a diastereomeric salt with di-p-toluoyl-D-tartaric acid, allowing for the isolation of the (R)-enantiomer. researchgate.net The choice of resolving agent and solvent system is critical for achieving efficient separation. researchgate.net This method is cost-effective and scalable, making it an attractive option in drug development. ardena.com

Asymmetric Synthesis Approaches for (R)-Afurolol Hydrochloride

The synthesis of enantiomerically pure β-adrenergic blocking agents, such as (R)-Afurolol hydrochloride, is of significant interest due to the stereospecific nature of their pharmacological activity. Generally, the (S)-enantiomer of aryloxypropanolamine β-blockers possesses significantly higher β-blocking activity, while the (R)-enantiomer is less active. wikipedia.org The development of stereoselective synthetic methods is crucial for producing the desired enantiomer in high purity, avoiding the need for resolution of racemic mixtures. This section explores various asymmetric synthesis strategies that are applicable to the preparation of (R)-Afurolol hydrochloride, focusing on catalytic asymmetric synthesis, chiral auxiliary-mediated approaches, and enantioselective organocatalysis.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. frontiersin.orgchiralpedia.com This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca While specific examples detailing the catalytic asymmetric synthesis of (R)-Afurolol are not prevalent in the literature, established methods for analogous aryloxypropanolamines provide a clear blueprint for its potential synthesis. A key catalytic method is the asymmetric reduction of a suitable prochiral ketone precursor.

A prominent example is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, for the enantioselective reduction of ketones. chiralpedia.com For the synthesis of a generic (R)-aryloxypropanolamine, a common precursor would be an α-aryloxy- or α-alkoxy-ketone. The chiral catalyst, in conjunction with a borane (B79455) reducing agent, facilitates the delivery of a hydride to one face of the ketone, leading to the formation of the chiral alcohol with high enantioselectivity.

Another powerful technique is asymmetric hydrogenation, which often utilizes chiral transition metal complexes as catalysts. For instance, ruthenium or rhodium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been successfully used for the asymmetric hydrogenation of various ketones. uwindsor.ca

The following table illustrates representative results for the catalytic asymmetric reduction of ketones, which is a key step in the synthesis of chiral β-blockers.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| (R)-CBS / BH3·SMe2 | 1-(Phenoxy)-2-propanone | (R)-1-Phenoxy-2-propanol | >95% | chiralpedia.com |

| Ru-(R)-BINAP / H2 | Acetophenone | (R)-1-Phenylethanol | up to 100% | uwindsor.ca |

These catalytic systems offer a direct and efficient pathway to the chiral alcohol intermediate required for the synthesis of (R)-Afurolol.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust and well-established method for controlling stereochemistry. wikipedia.orgyork.ac.uk This approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and ideally recycled. wikipedia.org

A common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. york.ac.uk In a potential synthesis of (R)-Afurolol, a chiral oxazolidinone could be acylated with an appropriate acid derivative. The resulting imide can then undergo a diastereoselective alkylation or aldol (B89426) reaction. For instance, the enolate of the N-acyloxazolidinone can react with an electrophile, with the chiral auxiliary effectively shielding one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org Pseudoephedrine amides can be readily prepared and their enolates undergo highly diastereoselective alkylations.

The table below provides examples of chiral auxiliaries and their effectiveness in directing stereoselective reactions relevant to the synthesis of chiral building blocks.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | >99% | york.ac.uk |

| (1S,2S)-(+)-Pseudoephedrine | Alkylation | up to 98% | wikipedia.org |

The predictable stereocontrol offered by chiral auxiliaries makes this a reliable, albeit less atom-economical, strategy for the synthesis of complex chiral molecules like (R)-Afurolol.

Enantioselective Organocatalysis

Enantioselective organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.gov This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. A key advantage is the avoidance of potentially toxic and expensive heavy metals.

For the synthesis of chiral β-blockers, organocatalytic methods such as asymmetric α-functionalization of aldehydes or ketones are highly relevant. Proline and its derivatives are among the most studied organocatalysts and are known to catalyze a variety of reactions, including aldol and Mannich reactions, via enamine intermediates.

A potential organocatalytic route to an intermediate for (R)-Afurolol could involve the asymmetric α-hydroxylation or α-amination of an aldehyde precursor. For example, the reaction of an aldehyde with an oxygen or nitrogen source in the presence of a chiral amine catalyst can produce a chiral α-hydroxy or α-amino aldehyde with high enantioselectivity. These functionalized aldehydes are versatile intermediates that can be further elaborated to the final target molecule.

The following table presents examples of organocatalytic reactions that could be applied to the synthesis of chiral building blocks for (R)-Afurolol.

| Organocatalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |

| (S)-Proline | Aldol Reaction | up to 99% | |

| Diphenylprolinol silyl (B83357) ether | α-Amination | >99% | nih.gov |

The continuous development of new organocatalysts and reaction methodologies provides an expanding toolbox for the efficient and environmentally benign synthesis of enantiomerically pure pharmaceuticals like (R)-Afurolol hydrochloride. nih.gov

Synthetic Methodologies and Chemical Derivatization of Afurolol Hydrochloride

Development and Optimization of Synthetic Pathways for (R)-Afurolol Hydrochloride

The synthesis of a specific enantiomer like (R)-Afurolol hydrochloride requires precise control over stereochemistry. Research in this area focuses on developing and refining synthetic routes to maximize yield and enantiomeric purity while minimizing costs and environmental impact.

Modern organic synthesis continually seeks to develop new reactions that offer milder conditions, higher selectivity, and greater efficiency than traditional methods. weiyougroup.orgelsevier.com For a molecule like (R)-Afurolol hydrochloride, which contains a secondary alcohol and a secondary amine, key synthetic steps often involve asymmetric reduction of a ketone and alkylation of an amine. Novel methodologies in these areas are of high interest.

Visible light photocatalysis, for instance, has emerged as a powerful tool in organic chemistry, enabling a wide range of transformations under mild conditions. rowan.edu The application of such technology could provide new pathways for creating the key carbon-nitrogen and carbon-oxygen bonds in the Afurolol (B1664411) structure. rowan.edu Similarly, the development of new chiral catalysts for asymmetric hydrogenation or transfer hydrogenation can lead to more efficient and highly enantioselective syntheses of the chiral alcohol moiety.

Table 1: Comparison of Hypothetical Classical vs. Novel Synthetic Step for (R)-Afurolol Precursor

| Feature | Classical Method (e.g., Chiral Resolution) | Novel Method (e.g., Asymmetric Catalysis) |

| Strategy | Synthesis of a racemic mixture followed by separation of enantiomers. | Direct synthesis of the desired (R)-enantiomer. |

| Theoretical Max. Yield | 50% for the desired enantiomer. | Up to 100%. |

| Reagents | Stoichiometric chiral resolving agent. | Sub-stoichiometric (catalytic) amount of a chiral catalyst. |

| Waste Generation | Generates at least 50% of unwanted enantiomer as waste. | Minimal waste from the catalyst. |

| Process Steps | Synthesis, resolution, separation (multiple steps). | Single asymmetric transformation step. |

Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. wikipedia.org The application of its principles is paramount in modern pharmaceutical manufacturing to enhance sustainability. pfizer.comnih.gov

The 12 Principles of Green Chemistry provide a guide for chemists to reduce the environmental impact of chemical processes. acs.org In the context of synthesizing (R)-Afurolol hydrochloride, this could involve:

Prevention of Waste : Designing synthetic routes that minimize byproducts. acs.org

Atom Economy : Maximizing the incorporation of all materials from the reactants into the final product. acs.org

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org

Safer Solvents and Auxiliaries : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. wikipedia.orgnih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. wikipedia.org

Use of Renewable Feedstocks : Investigating starting materials derived from biomass rather than petrochemicals. wikipedia.org

Table 2: Application of Green Chemistry Principles to a Hypothetical Reaction Step

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvent Choice | Use of chlorinated solvents (e.g., Dichloromethane). | Use of benign solvents (e.g., Ethanol, Water, or solvent-free conditions). researchgate.net |

| Catalysis | Stoichiometric reducing agents (e.g., NaBH₄ with a chiral auxiliary). | Catalytic asymmetric hydrogenation (e.g., H₂ with a chiral metal catalyst). acs.org |

| Derivatization | Use of protecting groups for the amine or alcohol, requiring extra steps. | Use of chemo- and regioselective enzymes that react at a specific site, avoiding protection. acs.org |

| Energy Use | Reactions requiring high heat or cryogenic cooling. | Reactions designed to proceed at or near room temperature. wikipedia.org |

Process intensification involves developing new methods and equipment that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net Instead of traditional large-scale batch reactors, process intensification often utilizes technologies like continuous flow reactors (microreactors), which offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions. energy.govau.dk

For the industrial production of (R)-Afurolol hydrochloride, process intensification could offer significant advantages:

Improved Safety : Smaller reaction volumes in flow reactors minimize the risk associated with handling reactive intermediates.

Higher Consistency and Yield : Precise control over temperature, pressure, and mixing leads to more consistent product quality and higher yields. energy.gov

Seamless Integration : Multiple reaction and purification steps can be combined into a single, continuous process (telescoping), reducing plant footprint and operational costs. unito.it

Table 3: Comparison of Batch Processing vs. Continuous Flow for a Key Synthetic Step

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Scale | Large, single vessel. | Small, modular system. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio. au.dk |

| Mixing | Can be inefficient, leading to local hot spots. | Highly efficient and rapid mixing. energy.gov |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |

| Process Control | Slower response to parameter changes. | Rapid and precise control of temperature and residence time. |

| Scale-Up | Requires re-engineering of the reactor. | Achieved by running multiple reactors in parallel ("numbering-up"). unito.it |

Green Chemistry Principles in Afurolol Synthesis

Synthesis of Afurolol Hydrochloride Analogs and Derivatives

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at improving a drug's efficacy, selectivity, and pharmacokinetic profile, or to study its structure-activity relationship (SAR).

Rational design is a strategy for creating new molecules based on a detailed understanding of the biological target's three-dimensional structure and its interaction with a ligand. wikipedia.org By identifying the key binding interactions of (R)-Afurolol hydrochloride with its target receptor, chemists can design new analogs with calculated variations intended to enhance these interactions or introduce new favorable ones. nih.gov

For Afurolol, rational design could involve:

Modifying the Aryloxypropanolamine Core : Altering the linker between the aromatic ring and the ethanolamine (B43304) side chain to optimize geometry.

Substituting the Aromatic Ring : Introducing different substituents on the formyl-substituted phenyl ring to explore electronic and steric effects on binding affinity.

Varying the Amine Substituent : Changing the isopropyl group on the amine to modulate lipophilicity and potential secondary binding interactions.

Table 4: Example of Rational Design Strategy for Afurolol Analogs

| Target Modification | Rationale | Example Functional Group |

| Aromatic Ring | Explore hydrogen bonding potential. | Replace formyl (-CHO) with cyano (-CN) or nitro (-NO₂). |

| Ether Linkage | Increase metabolic stability. | Replace ether oxygen (-O-) with a thioether (-S-). |

| Amine Substituent | Increase size to probe binding pocket. | Replace isopropyl with a tert-butyl or cyclohexyl group. |

| Hydroxyl Group | Enhance hydrogen bonding. | Introduce a second hydroxyl group on the alkyl chain. |

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. numberanalytics.comprofgjung.com This approach is particularly useful when the precise structure-activity relationships are not well understood, as it allows for the rapid exploration of a wide chemical space. edelris.com

Two primary methods are used:

Parallel Synthesis : Each compound is synthesized in a separate reaction vessel, often on a microplate, allowing for the creation of dozens to hundreds of individual, well-characterized compounds. libretexts.org

Split-Pool Synthesis : Beads of a solid support are split into groups, reacted with different building blocks, and then pooled back together for subsequent rounds of splitting and reacting. This can generate thousands to millions of compounds in a mixture, which are then screened for activity. libretexts.org

For Afurolol, a parallel synthesis approach could be used to create a library of analogs for SAR elucidation. Starting from a common intermediate, different building blocks could be introduced at key positions to systematically map the effects of various functional groups on biological activity. numberanalytics.com This systematic approach helps in the rapid and unambiguous identification of structural features that are critical for the compound's function. nih.gov

Table 5: Illustrative Parallel Library Synthesis for Afurolol Analogs

| Common Intermediate | Building Block Set A (Aromatic Aldehyd) | Building Block Set B (Amine) | Resulting Library |

| Epichlorohydrin | 4-hydroxybenzaldehyde | Isopropylamine | (R)-Afurolol |

| 3-hydroxybenzaldehyde | Cyclopropylamine | Analog 1 | |

| 4-hydroxy-3-methoxybenzaldehyde | tert-Butylamine | Analog 2 | |

| 4-cyanobenzaldehyde | Cyclobutylamine | Analog 3 |

Bioisosteric Replacements in Analog Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties. spirochem.com This approach involves the substitution of a specific atom or functional group with another that possesses similar physical or chemical characteristics, with the goal of improving therapeutic efficacy, selectivity, or metabolic stability. nih.gov In the context of beta-adrenergic blocking agents (β-blockers), bioisosterism has been instrumental in the development of compounds with improved profiles. wikipedia.orgpharmacy180.com

While the chemical structure of Afurolol hydrochloride, with its characteristic formylamino group, presents a unique scaffold for potential modification, specific research detailing bioisosteric replacements in its analog design is not extensively documented in publicly available literature. However, general principles of bioisosterism applied to related β-blockers can provide a conceptual framework for how such modifications might be approached for Afurolol.

The core structure of most β-blockers consists of an aromatic ring linked to an ethanolamine side chain. wikipedia.org Structure-activity relationship (SAR) studies have shown that the nature of the aromatic ring and its substituents are primary determinants of β1-antagonistic activity. pharmacy180.com The aryloxypropanolamine structure is a common feature in many potent β-blockers. pharmacy180.com

For a compound like Afurolol, bioisosteric strategies could theoretically target several key areas:

The Formylamino Group: The N-formyl group is a distinguishing feature. Bioisosteric replacement of this amide-like functionality is a common strategy to alter properties like metabolic stability, hydrogen bonding capacity, and polarity. nih.gov For instance, the formyl group could potentially be replaced by other small, polar, neutral groups. The synthesis of an N-acetyl derivative of a related beta-blocker, bisoprolol, has been reported, which represents a simple homologous extension rather than a classic bioisosteric replacement. researchgate.net More distinct bioisosteric replacements for an amide or formyl group could include functionalities like a trifluoroethylamine or small heterocyclic rings. u-tokyo.ac.jp

The Aromatic Ring: The nature of the aromatic ring system is crucial for receptor binding. pharmacy180.com While Afurolol possesses a specific substituted phenyl ring, bioisosteric replacement could involve substituting this ring with other aromatic or heteroaromatic systems to modulate receptor affinity and selectivity.

The Ethanolamine Side Chain: The ethanolamine side chain is essential for the pharmacological activity of β-blockers. wikipedia.org The hydroxyl group on this chain must possess the (S)-configuration for optimal affinity to the β-receptor. pharmacy180.com While modifications to this core part of the pharmacophore are less common, subtle changes could be explored. For example, the ether oxygen in the side chain of aryloxypropanolamine β-blockers is not an absolute requirement for activity, and carbon isosteres have been shown to be potent. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structure-Activity Relationships for (R)-Afurolol Hydrochloride

The structure-activity relationship of (R)-Afurolol hydrochloride, a compound belonging to the beta-blocker class, is determined by the specific arrangement and nature of its functional groups. The molecule's architecture, comprising an isobenzofuranone core linked to an amino-hydroxypropoxy side chain, dictates its interaction with adrenergic receptors.

Identification of Pharmacophoric Features

A pharmacophore model identifies the essential molecular features responsible for a drug's biological activity. mdpi.com For beta-blockers like Afurolol (B1664411), several key pharmacophoric features are recognized as crucial for binding to beta-adrenergic receptors. nih.gov These features arise from the distinct chemical properties of the molecule's components. researchgate.net

The primary pharmacophoric elements for this class of compounds include:

An aromatic ring system: This feature engages in van der Waals or π-π stacking interactions within the receptor pocket. In (R)-Afurolol, this is represented by the isobenzofuranone ring system.

A hydrogen bond donor: The hydroxyl group on the side chain is critical, acting as a hydrogen bond donor to an acceptor site on the receptor. nih.gov

A hydrogen bond acceptor: The ether oxygen atom in the hydroxypropoxy side chain serves as a hydrogen bond acceptor. nih.gov

A protonatable amine group: At physiological pH, the secondary amine becomes protonated, forming a positive ionizable feature that interacts with a negatively charged residue (like an aspartate) in the receptor. nih.gov

These features must be arranged in a specific three-dimensional orientation to ensure effective binding.

Table 1: Key Pharmacophoric Features of (R)-Afurolol

| Pharmacophoric Feature | Structural Component in (R)-Afurolol | Type of Interaction |

|---|---|---|

| Aromatic Feature | Isobenzofuranone Ring | π-π Stacking / Hydrophobic |

| Hydrogen Bond Donor | Secondary Alcohol (-OH) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Ether Linkage (-O-) | Hydrogen Bonding |

Influence of Stereochemical Configuration on Receptor Binding and Activity

Stereochemistry plays a paramount role in the pharmacological activity of beta-blockers. The carbon atom bearing the hydroxyl group on the propanolamine (B44665) side chain is a chiral center. For the vast majority of beta-blockers, the biological activity, specifically the antagonist effect at beta-adrenergic receptors, resides almost exclusively in the (S)-enantiomer. mdpi.com The (S)-enantiomer's spatial arrangement allows for the optimal three-point binding to the receptor.

Impact of Substituent Effects on Biological Response

The nature and position of substituents on both the aromatic ring and the amine group profoundly influence the biological response of beta-blockers.

Aromatic Ring Substituents: The isobenzofuranone moiety in Afurolol is a key structural feature. The type, size, and electronic properties of substituents on the aromatic ring can modulate the compound's potency and its selectivity between β1 (cardiac) and β2 (bronchial, vascular) adrenergic receptors.

N-Alkyl Substituents: The substituent on the amine nitrogen is also a major determinant of activity. In (R)-Afurolol, this is a bulky tertiary-butyl group. Generally, bulky N-alkyl groups, such as isopropyl or tert-butyl, are favored for high antagonist activity at beta-receptors. The size and branching of this group can influence receptor selectivity. The presence of bulky substituents can impact the kinetic and thermodynamic control of reactions, influencing the final product structure during synthesis. beilstein-journals.org

Computational Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. ijpsr.com This computational approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. dergipark.org.trnih.gov The process involves calculating molecular descriptors and using them to create a predictive equation. researchgate.net

Molecular Descriptors and Their Calculation

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. wiley.comepa.gov For a molecule like (R)-Afurolol, a wide range of descriptors can be calculated using specialized software from its 2D or 3D structure. researchgate.net

Common categories of descriptors relevant to QSAR studies include:

Constitutional Descriptors: These relate to the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms, such as the Molecular Connectivity Index.

Geometrical Descriptors: These are derived from the 3D structure and include molecular surface area and volume.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for a molecule's lipophilicity, which affects its absorption and distribution.

Electronic Descriptors: These quantify the electronic properties, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

Quantum-Chemical Descriptors: Parameters like molecular polarizability, electronegativity, and molecular hardness provide detailed electronic information. dergipark.org.tr

Table 2: Examples of Molecular Descriptors Used in QSAR

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and cell membrane permeability. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to drug transport properties. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Constitutional | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |

Predictive Modeling Techniques (e.g., Multiple Linear Regression, Artificial Neural Networks)

Once descriptors are calculated, predictive models are built using various statistical techniques to establish a correlation with biological activity. projectpro.ioprotoqsar.com

Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It creates a linear equation that relates the biological activity (dependent variable) to a set of molecular descriptors (independent variables). frontiersin.org The quality of an MLR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated R² (Q²), which measures its internal predictivity. researchgate.netresearchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear modeling techniques inspired by the structure of the human brain. projectpro.io They are capable of modeling highly complex and non-linear relationships between descriptors and activity. An ANN consists of interconnected nodes (neurons) arranged in layers. It can often provide more accurate predictions than linear methods when the underlying relationship is not linear, but the models are more difficult to interpret. numberanalytics.com

The ultimate goal of these techniques is to develop a robust and validated QSAR model that can accurately predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.govpreprints.org

Table 3: Comparison of Common Predictive Modeling Techniques in QSAR

| Technique | Type | Complexity | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Linear | Low | Easy to interpret, provides a clear equation. | Cannot model non-linear relationships. |

| Artificial Neural Networks (ANN) | Non-linear | High | Can model complex, non-linear relationships. | "Black box" nature, prone to overfitting. |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (R)-Afurolol hydrochloride |

Validation and Robustness of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov The reliability of any QSAR model is fundamentally dependent on its validation and robustness. d-nb.info For aryloxypropanolamine compounds, the class to which Afurolol belongs, specific QSAR models have been developed to predict activity at various receptors, including β-adrenergic receptors. nih.govnih.govmdpi.com Although no specific, validated QSAR model for (R)-Afurolol hydrochloride was identified in the available literature, the validation process for any such model would follow established principles to ensure its statistical significance and predictive power. nih.gov

The validation process is typically divided into internal and external validation. scielo.br Internal validation assesses the stability and robustness of the model using the training dataset from which it was built. scielo.br Common techniques include leave-one-out (LOO) and leave-many-out (LMO) cross-validation. scielo.br A high cross-validated correlation coefficient (q²) is indicative of a robust model. scielo.br

External validation is crucial as it evaluates the model's ability to predict the activity of new, independent compounds (the test set) that were not used in model development. d-nb.infoscielo.br Key statistical metrics for external validation include the predictive r² (r²_pred), which measures the correlation between the predicted and observed activities for the test set. A high r²_pred value suggests strong predictive capability. researchgate.net

Robust QSAR models for aryloxypropanolamines, for instance those targeting the β3-adrenergic receptor, have demonstrated high values for non-cross-validated correlation coefficient (r²_ncv) and test set correlation coefficient (r²_test), indicating a strong correlation and predictive ability. nih.govmdpi.com Any future QSAR model for (R)-Afurolol hydrochloride would need to be rigorously validated using these metrics to be considered reliable for predicting the activity of new analogs.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

| r² | Coefficient of determination. Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A measure of the goodness of fit of the model to the training data. |

| q² (or r²_cv) | Cross-validated coefficient of determination. Assesses the predictive ability of the model through internal validation (e.g., leave-one-out). | Indicates the robustness and internal predictive power of the model. A large difference between r² and q² can suggest overfitting. scielo.br |

| r²_pred (or r²_ext) | Predictive r² for an external test set. Measures the model's ability to predict the activity of compounds not used in its development. | Considered the most stringent test of a QSAR model's predictive power. d-nb.info |

| RMSEE/RMSEP | Root Mean Square Error of Estimation (for training set) or Prediction (for test set). | Represents the deviation between predicted and actual values, providing a measure of the model's accuracy. |

This table presents generally accepted parameters for QSAR model validation and does not represent data for a specific Afurolol hydrochloride, (R)- model.

Receptor Binding Affinity and Selectivity Research

The pharmacological activity of (R)-Afurolol hydrochloride is determined by its interaction with biological targets, primarily adrenergic receptors. Research into its receptor binding affinity and selectivity is essential to understand its therapeutic potential.

In Vitro Receptor Binding Assays with Afurolol Hydrochloride and Analogs

In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as (R)-Afurolol hydrochloride, and its receptor. nih.govsygnaturediscovery.com These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govbmglabtech.com Radioligand binding assays are a common and highly sensitive method used for this purpose. sygnaturediscovery.comoncodesign-services.com In this technique, a radiolabeled ligand with known high affinity for the receptor is used to compete with the unlabeled test compound (e.g., Afurolol). sygnaturediscovery.com By measuring the concentration of the test compound required to displace 50% of the radioligand, the IC50 value can be determined, from which the Ki value is calculated.

Differential Affinity for Beta-Adrenergic Receptor Subtypes

The human body has three main subtypes of β-adrenergic receptors: β1, β2, and β3. revespcardiol.org These subtypes are distributed differently throughout the body and mediate distinct physiological effects. revespcardiol.orgwikipedia.org Therefore, the selectivity of a β-blocker for these subtypes is a crucial determinant of its clinical profile. wikipedia.org β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscles of the bronchi and blood vessels, and β3-receptors are primarily in adipose tissue. nih.govrevespcardiol.org

The differential affinity of a compound like (R)-Afurolol hydrochloride for these receptor subtypes can be quantified by comparing its Ki values for each subtype, obtained from in vitro binding assays. nih.govbiorxiv.org A compound is considered selective for one subtype if its Ki value for that subtype is significantly lower than its Ki values for the other subtypes. nih.gov For example, the β1-selectivity ratio is often calculated as Ki(β2) / Ki(β1). A higher ratio indicates greater selectivity for the β1-receptor.

The stereochemistry of aryloxypropanolamines, specifically the (S)-configuration at the hydroxyl-bearing carbon, is generally crucial for high-affinity binding to β-receptors. slideshare.net As Afurolol is studied as the (R)-enantiomer, its binding affinity and selectivity profile would be of significant scientific interest. Although specific data for Afurolol is absent from the reviewed literature, Table 2 illustrates how such data would be presented.

Table 2: Hypothetical Receptor Binding Profile for (R)-Afurolol Hydrochloride

| Receptor Subtype | Ki (nM) | Selectivity Ratio |

| Human β1-Adrenergic | Data not available | β2/β1: Data not available |

| Human β2-Adrenergic | Data not available | β1/β2: Data not available |

| Human β3-Adrenergic | Data not available | - |

This table is for illustrative purposes only. No experimental Ki values for Afurolol hydrochloride, (R)- were found in the public domain during the literature search.

Allosteric Modulation Studies

Allosteric modulation refers to the process where a ligand binds to a site on a receptor (an allosteric site) that is topographically distinct from the primary (orthosteric) binding site used by the endogenous agonist. universiteitleiden.nlnih.gov This binding can modify the receptor's response to the endogenous agonist, either by enhancing it (positive allosteric modulation, PAM) or diminishing it (negative allosteric modulation, NAM). wikipedia.org Allosteric modulators offer the potential for greater receptor subtype selectivity and a more subtle "tuning" of physiological responses compared to classic orthosteric agonists or antagonists. universiteitleiden.nladdextherapeutics.com

G protein-coupled receptors (GPCRs), which include the β-adrenergic receptors, are well-known targets for allosteric modulation. universiteitleiden.nl However, research into the allosteric potential of specific β-blockers is an emerging area. There were no studies found in the reviewed literature that specifically investigated whether (R)-Afurolol hydrochloride or its analogs act as allosteric modulators at β-adrenergic receptors. Future research could explore this possibility, as identifying allosteric properties could open new avenues for its therapeutic application and for the design of novel, more selective drugs.

Preclinical Pharmacological Mechanisms and Molecular Interactions

Mechanism of Action at Beta-Adrenergic Receptors

Afurolol (B1664411) is classified as a non-selective beta-adrenergic blocker, meaning it antagonizes beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are stimulated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). revespcardiol.orgwikipedia.org The beta-adrenergic system is pivotal in regulating various physiological processes, particularly cardiovascular functions. revespcardiol.org There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. consensus.app β2-receptors are located in various tissues, including the smooth muscle of the airways and blood vessels, where they mediate relaxation. wikipedia.org β3-receptors are primarily involved in lipolysis. wikipedia.org By blocking these receptors, beta-blockers like afurolol inhibit the normal sympathetic actions mediated by epinephrine and norepinephrine. wikipedia.org

Investigation of Receptor Activation and Inhibition Profiles

As a beta-adrenergic antagonist, (R)-Afurolol hydrochloride competitively binds to beta-adrenergic receptors, thereby preventing the binding of natural agonists like epinephrine and norepinephrine. wikipedia.org This inhibitory action leads to a reduction in the physiological responses normally triggered by the activation of these receptors. For instance, the blockade of β1-receptors in the heart results in a decreased heart rate and reduced myocardial contractility. consensus.app This is a key mechanism for the therapeutic effects of beta-blockers in managing cardiovascular conditions. consensus.app Afurolol has been shown to produce a reduction in exercise-induced heart rate.

G-Protein Coupling and Downstream Signaling Pathways

The activation of beta-adrenergic receptors initiates a cascade of intracellular signaling events, primarily through the coupling of the receptor to heterotrimeric G proteins. revespcardiol.orgwikipedia.org When an agonist binds to a beta-adrenergic receptor, it induces a conformational change in the receptor, which in turn activates the associated G protein. wikipedia.org For β1 and β2-adrenergic receptors, this typically involves the Gs (stimulatory) protein. nih.gov

The activated Gs protein stimulates the enzyme adenylyl cyclase, which then converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as increased heart muscle contraction or smooth muscle relaxation. revespcardiol.org By acting as an antagonist, (R)-Afurolol hydrochloride prevents this G-protein activation and the subsequent downstream signaling cascade, thereby blocking the effects of catecholamine stimulation. consensus.app

Beta-Arrestin Dependent Signaling Research

Beyond their classical role in G-protein-mediated signaling, GPCRs, including beta-adrenergic receptors, can also signal through pathways dependent on proteins called β-arrestins. nih.gov Initially discovered for their role in desensitizing GPCRs and promoting their internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades, independent of G-protein activation. nih.govbiomolther.org

Upon agonist binding and subsequent phosphorylation of the GPCR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. wikipedia.org This binding can sterically hinder further G-protein coupling, leading to desensitization. nih.gov However, the receptor-β-arrestin complex can also serve as a platform for the recruitment and activation of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to distinct cellular outcomes. nih.gov Research into "biased agonism" explores ligands that can preferentially activate either the G-protein-dependent or the β-arrestin-dependent pathway. biomolther.org While the specific research on (R)-Afurolol hydrochloride's interaction with β-arrestin signaling pathways is not extensively detailed in the provided search results, it is a critical area of investigation for understanding the full spectrum of its pharmacological effects. The development of biased ligands for GPCRs, such as the AT1 angiotensin receptor, aims to selectively activate beneficial β-arrestin pathways while blocking detrimental G-protein signaling. nih.gov

In Vitro Pharmacological Characterization in Cellular and Tissue Models

The preclinical evaluation of compounds like (R)-Afurolol hydrochloride relies heavily on in vitro assays using cellular and tissue models to characterize their pharmacological properties. researchgate.net

Functional Assays for Receptor Agonism/Antagonism

Functional assays are essential for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). frontiersin.org These assays are performed in vitro using cells or tissues that express the target receptor. nih.govmedrxiv.org For a beta-blocker like (R)-Afurolol hydrochloride, these assays would typically measure the inhibition of a known agonist's effect.

For example, a common functional assay involves stimulating cells expressing beta-adrenergic receptors with a known agonist, such as isoproterenol, and measuring the resulting increase in intracellular cAMP levels. To test the antagonistic activity of (R)-Afurolol hydrochloride, the cells would be pre-incubated with the compound before the addition of the agonist. A reduction in the agonist-induced cAMP production would indicate that (R)-Afurolol hydrochloride is acting as an antagonist. The potency of the antagonism can be quantified by determining the concentration of the compound required to inhibit the agonist response by 50% (IC50).

Table 1: Representative Functional Assay for Beta-Adrenergic Receptor Antagonism

| Assay Component | Description |

| Cell Line | Cells genetically engineered to express high levels of a specific beta-adrenergic receptor subtype (e.g., β1 or β2). |

| Agonist | A known beta-adrenergic receptor agonist (e.g., Isoproterenol) used to stimulate the receptor. |

| Test Compound | (R)-Afurolol hydrochloride at various concentrations. |

| Readout | Measurement of a downstream signaling molecule, typically intracellular cyclic AMP (cAMP) levels. |

| Outcome | Determination of the inhibitory concentration (IC50) of (R)-Afurolol hydrochloride, indicating its potency as an antagonist. |

Ion Channel Modulation Research

Some beta-blockers, for instance, have been found to directly modulate cardiac voltage-gated sodium channels (Na_v1.5). revespcardiol.orgnih.gov This interaction is separate from their beta-blocking activity and may influence cardiac electrophysiology. nih.gov Studies on propranolol (B1214883), a non-selective beta-blocker, have demonstrated its ability to block recombinant human cardiac (Na_v1.5) and brain (Na_v1.1, Na_v1.2, Na_v1.3) sodium channels. nih.gov This modulation of sodium channels is a property that can contribute to the antiarrhythmic effects of some beta-blockers. revespcardiol.org

Furthermore, beta-adrenergic stimulation is known to regulate potassium channels, such as the slow delayed rectifier potassium current (I_Ks), through a protein kinase A (PKA)-dependent phosphorylation cascade. frontiersin.org Beta-blockers, by antagonizing this pathway, can indirectly modulate the activity of these channels. frontiersin.org There is also evidence that some beta-blockers can influence L-type calcium channels (LTCC). For example, carvedilol (B1668590) and alprenolol (B1662852) have been shown to activate β₂AR, leading to a spatially restricted cAMP/PKA signal that selectively enhances the activity of associated LTCCs in neurons. europa.eu

It is important to note that these ion channel modulating effects are not uniform across the entire class of beta-blockers and are dependent on the specific chemical structure and properties of each agent. Without specific studies on (R)-Afurolol hydrochloride, it remains speculative whether it shares these direct ion channel modulating properties.

Table 1: Examples of Ion Channel Modulation by Beta-Blockers

| Beta-Blocker | Ion Channel | Effect | Reference |

|---|---|---|---|

| Propranolol | Cardiac and Neuronal Sodium Channels (Na_v1.5, Na_v1.1, Na_v1.2, Na_v1.3) | Blockade | nih.gov |

| Carvedilol | L-type Calcium Channels (LTCC) in neurons | Enhanced activity via localized β₂AR-cAMP signaling | europa.eu |

| Alprenolol | L-type Calcium Channels (LTCC) in neurons | Enhanced activity via localized β₂AR-cAMP signaling | europa.eu |

| General Beta-Blockers | Slow Delayed Rectifier Potassium Current (I_Ks) | Indirect modulation via antagonism of β-adrenergic-PKA pathway | frontiersin.org |

Preclinical Animal Model Studies (focused on mechanistic insights)

Preclinical animal studies investigating the specific mechanistic insights of (R)-Afurolol hydrochloride are limited in peer-reviewed literature. However, data from a commercial source indicates that Afurolol demonstrates cardiovascular effects in rodent and canine models. vulcanchem.com In rodent models of hypertension, Afurolol was reported to lower systolic and diastolic blood pressure. vulcanchem.com In canine models, it was shown to prolong atrial refractory periods, suggesting potential antiarrhythmic activity. vulcanchem.com

The primary mechanism of action for Afurolol is competitive antagonism of β₁-adrenergic receptors. vulcanchem.com This is the characteristic action of this class of drugs, leading to a reduction in the effects of catecholamines like epinephrine and norepinephrine on the heart. nih.gov This antagonism results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. nih.gov The (R)-enantiomer of Afurolol is considered the pharmacologically active form, exhibiting greater beta-blocking activity due to its specific stereochemical configuration which allows for optimal binding to the β₁-adrenergic receptor. vulcanchem.com

Table 2: Reported Preclinical Effects of Afurolol in Animal Models

| Animal Model | Endpoint | Observed Effect | Reference |

|---|---|---|---|

| Rodent (Hypertension) | Systolic Blood Pressure | Reduction of 15–20 mmHg | vulcanchem.com |

| Rodent (Hypertension) | Diastolic Blood Pressure | Reduction of 10–12 mmHg | vulcanchem.com |

| Canine (Arrhythmia) | Atrial Refractory Period | Prolongation by 22% | vulcanchem.com |

Note: The data in this table is derived from a commercial source and has not been independently verified through peer-reviewed publications.

Detailed investigations into the molecular and cellular endpoints of (R)-Afurolol hydrochloride administration are not well-documented in published research. However, studies on the broader class of beta-blockers have identified several key molecular and cellular effects that contribute to their therapeutic actions.

Beta-blockade is known to influence gene expression related to cardiac remodeling and function. vulcanchem.com For example, in patients with heart failure, long-term treatment with beta-blockers has been associated with changes in the expression of key calcium-handling proteins like SERCA and phospholamban, as well as shifts in myosin heavy chain isoforms. vulcanchem.com

At the cellular level, beta-blockers can affect processes such as apoptosis (programmed cell death), cell proliferation, and inflammation. frontiersin.orgresearchgate.net In certain cardiac conditions, beta-blockers have demonstrated anti-apoptotic properties, protecting cardiomyocytes from cell death signals. researchgate.netnih.gov Conversely, in some cancer cell lines, beta-blockers have been shown to induce apoptosis and inhibit proliferation. researchgate.netnumberanalytics.com These effects are often linked to the modulation of intracellular signaling pathways. researchgate.netnih.gov

Furthermore, beta-blockers can influence inflammatory responses. wikipedia.org Some studies suggest that they can inhibit the activation of macrophages and reduce the production of pro-inflammatory cytokines, potentially through the blockade of β₂-adrenergic receptors on immune cells. wikipedia.org

Without specific studies on (R)-Afurolol hydrochloride, it is presumed that its effects on molecular and cellular endpoints would be primarily mediated through its antagonism of β₁-adrenergic receptors, leading to downstream consequences on cellular signaling and gene expression consistent with this mechanism.

Specific pathway analysis in response to (R)-Afurolol hydrochloride administration has not been reported in the scientific literature. However, the analysis of signaling pathways affected by beta-blockers in general provides a framework for understanding the potential molecular mechanisms of Afurolol.

The primary pathway affected by beta-blockers is the β-adrenergic signaling cascade . ppd.com Upon stimulation by catecholamines, β-adrenergic receptors activate G-proteins, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. By blocking the receptor, beta-blockers inhibit this entire pathway. ppd.com

Recent research has revealed more complex signaling, including β-arrestin-dependent pathways, which can also be modulated by beta-blockers. ppd.com Some beta-blockers have been shown to act as "inverse agonists," not only blocking the action of agonists but also reducing the basal, constitutive activity of the receptor.

Transcriptomic analyses of tissues from patients treated with beta-blockers have identified the modulation of various metabolic and developmental pathways. vulcanchem.com In the context of cancer research, preclinical studies have suggested that beta-blockers may affect pathways involved in cell proliferation, migration, and angiogenesis, such as those involving cAMP, VEGF, and various transcription factors. nih.govnumberanalytics.com For instance, beta-blockers have been shown to reduce the activity of signaling pathways like MAPK, EGFR, and transcription factors such as NF-κB and CREB in certain contexts. researchgate.netnih.gov

The specific impact of (R)-Afurolol hydrochloride on these and other pathways would depend on its unique pharmacological profile, including its selectivity and any potential off-target effects, which have yet to be fully elucidated in publicly accessible research.

Table 3: Key Signaling Pathways Modulated by Beta-Blockers

| Pathway | General Effect of Beta-Blockade | Key Mediators | Reference |

|---|---|---|---|

| β-Adrenergic/cAMP/PKA | Inhibition | G-proteins, Adenylyl Cyclase, cAMP, PKA | |

| MAPK Pathway | Reduction of activity in some contexts | MAP Kinases | researchgate.netnih.gov |

| EGFR Pathway | Reduction of activity in some contexts | Epidermal Growth Factor Receptor | nih.gov |

| NF-κB Signaling | Inhibition in some contexts | Nuclear Factor kappa-light-chain-enhancer of activated B cells | researchgate.netnih.gov |

| VEGF Signaling | Inhibition of pro-angiogenic factors | Vascular Endothelial Growth Factor | numberanalytics.com |

Metabolism and Bioanalytical Research Principles

Elucidation of Metabolic Pathways of Afurolol (B1664411) Hydrochloride

The elucidation of the metabolic pathways for Afurolol hydrochloride would involve a detailed investigation into its biotransformation. As a beta-adrenergic blocker, its metabolic profile is anticipated to involve several key enzymatic reactions common to this class of drugs. sun.ac.za Phase I reactions typically introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, through oxidation, reduction, or hydrolysis. nih.gov For Afurolol, with its secondary alcohol and ether linkages, oxidative reactions are expected to be prominent. Following Phase I, Phase II reactions would involve the conjugation of these newly formed functional groups with endogenous molecules like glucuronic acid or sulfate (B86663) to create highly water-soluble conjugates that can be easily eliminated from the body. nih.gov

The identification of metabolites is a cornerstone of metabolism studies, accomplished using advanced analytical techniques. High-resolution liquid chromatography-mass spectrometry (LC-MS) is a primary tool for this purpose, enabling the separation and identification of metabolites in biological matrices like plasma, urine, and feces. frontiersin.orgmdpi.com In vitro systems, such as human liver microsomes or hepatocytes, are typically incubated with the parent drug to generate metabolites. frontiersin.org The resulting mixture is then analyzed, with potential metabolites being identified based on their exact mass and fragmentation patterns (MS/MS spectra).

Based on the structure of Afurolol, several metabolic transformations can be hypothesized. Key predicted metabolites would likely result from common biotransformation reactions observed for similar structures.

Table 1: Predicted Key Metabolites of Afurolol Hydrochloride, (R)- and Their Method of Detection

| Predicted Metabolite | Metabolic Reaction | Analytical Approach |

|---|---|---|

| Hydroxylated Afurolol | Aromatic Hydroxylation on the benzene (B151609) ring | LC-MS/MS analysis to detect mass shift (+16 Da) |

| N-Dealkylated Afurolol | N-dealkylation of the tert-butyl group | Chromatographic separation followed by mass spectrometry |

| O-Dealkylated Afurolol | Cleavage of the ether linkage | High-resolution mass spectrometry to identify the core structure |

| Afurolol Glucuronide | Glucuronidation of the hydroxyl group | LC-MS analysis with specific detection of the glucuronide conjugate |

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs. mdpi.comwikipedia.org Identifying the specific CYP isoforms that metabolize Afurolol is crucial for predicting potential drug-drug interactions. This characterization is typically performed using a panel of recombinant human CYP enzymes or through chemical inhibition studies in human liver microsomes. mdpi.com Given that many beta-blockers are substrates for the polymorphic enzyme CYP2D6, it is highly probable that this isoform plays a role in the metabolism of Afurolol. mdpi.comnih.gov Other isoforms from the CYP1, CYP2, and CYP3 families are also major contributors to drug metabolism and would be investigated. nih.govmdpi.com

Table 2: Potential Cytochrome P450 Isoforms Involved in Afurolol Metabolism

| Enzyme Family | Specific Isoform | Potential Role in Afurolol Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2D6 | Major pathway for hydroxylation (common for beta-blockers) |

| Cytochrome P450 | CYP3A4 | Possible involvement in N-dealkylation and other oxidative pathways |

| Cytochrome P450 | CYP2C9 | Potential minor oxidative pathways |

| Cytochrome P450 | CYP2C19 | Potential minor oxidative pathways |

| UDP-glucuronosyltransferases (UGTs) | Various | Phase II conjugation of hydroxylated metabolites |

Since Afurolol is a chiral compound, and the focus is on the (R)-enantiomer, studying enantioselective metabolism is essential. The two enantiomers of a chiral drug can exhibit different pharmacokinetic profiles due to stereoselective interactions with metabolizing enzymes. nih.govscielo.br Such studies would compare the rate and pathways of metabolism for (R)-Afurolol versus (S)-Afurolol. This is often investigated by incubating the individual enantiomers and the racemic mixture with liver microsomes and quantifying the disappearance of each enantiomer and the formation of metabolites over time using chiral chromatography. scielo.bruantwerpen.be Differences in the metabolic profiles of the enantiomers can have significant clinical implications. For example, the metabolism of ondansetron (B39145) is enantioselective, with CYP2D6 activity correlating with concentrations of the S-enantiomer and CYP3A5 status influencing the R-enantiomer. nih.gov

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

Computational Prediction of Metabolic Sites and Pathways

In silico, or computational, approaches are increasingly used in early drug discovery to predict the metabolic fate of new chemical entities. nih.gov These methods can forecast potential sites of metabolism on a molecule and predict the resulting metabolites, helping to prioritize experimental studies and guide the design of more metabolically stable compounds.

Rule-based expert systems are a prominent in silico tool for predicting metabolism. nih.gov These systems utilize a comprehensive knowledge base of established metabolic reactions and transformation rules. diva-portal.orgmdpi.com When the structure of a new compound like Afurolol is provided as input, the system applies these rules to identify structurally plausible biotransformations. For Afurolol, such a system would likely flag the aromatic ring, the alkyl side chain, and the ether linkage as potential sites for Phase I metabolism based on its library of known reactions for similar functional groups.

Quantitative Structure-Metabolism Relationship (QSMR) studies aim to build mathematical models that correlate a compound's structural or physicochemical properties with its metabolic fate, such as the rate of metabolism or the specific metabolites formed. nih.govnih.gov These models are developed by analyzing a dataset of structurally related compounds with known metabolic data. mdpi.com For Afurolol, a QSMR study would involve calculating a variety of molecular descriptors for a series of related beta-blockers. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then used to build a regression model that can predict the metabolic stability of new compounds in the series. nih.govresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSMR Studies

| Descriptor Type | Example Descriptor | Relevance to Metabolism |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's susceptibility to oxidative metabolism |

| Electronic | Atomic Charges | Can indicate reactive sites on the molecule |

| Steric | Molecular Volume / Surface Area | Influences the accessibility of the molecule to enzyme active sites |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which affects membrane passage and binding |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule |

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for the separation and quantification of (R)-Afurolol hydrochloride from its enantiomer and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the determination of purity and stereoisomeric composition. nih.govchemmethod.com Method development for (R)-Afurolol hydrochloride focuses on achieving optimal separation of the desired enantiomer from its S-enantiomer and any process-related impurities or degradation products. chemmethod.com

The determination of enantiomeric excess (ee) is a critical measure of the stereochemical purity of a chiral substance. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer would have an enantiomeric excess of 40%. wikipedia.org

Chiral HPLC is the gold standard for determining the enantiomeric excess of (R)-Afurolol hydrochloride. pravara.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. pravara.comchiralpedia.com

Key aspects of chiral HPLC method development include:

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving enantioseparation. pravara.comijbamr.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and excellent enantioselectivity. pravara.com Protein-based CSPs, like those using bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP), offer alternative selectivities based on their complex three-dimensional structures. pravara.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is carefully optimized to achieve the best balance between resolution and analysis time. mdpi.com

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength selected to maximize the response for Afurolol (B1664411).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for (R)-Afurolol Hydrochloride Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of conditions.

Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients. nih.govbiotech-asia.org These methods are developed by subjecting the drug substance to forced degradation under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. biotech-asia.orgresearchgate.net

Forced degradation studies typically involve exposure to:

Acidic and Basic Hydrolysis: Degradation is induced using various concentrations of acids and bases. biotech-asia.org

Oxidation: Hydrogen peroxide is commonly used to induce oxidative degradation. biotech-asia.orgresearchgate.net

Thermal Stress: The substance is exposed to dry heat. researchgate.net